molecular formula C16H18ClNO3 B3033507 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036625-75-8

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B3033507
CAS RN: 1036625-75-8
M. Wt: 307.77 g/mol
InChI Key: UGLAQZRBHSVMRP-UHFFFAOYSA-N
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Description

The compound "2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol" is a chemically synthesized molecule that appears to be closely related to a family of compounds characterized by the presence of methoxyphenol and substituted phenylamino groups. While the exact compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, which can provide insights into the likely properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a methoxybenzaldehyde with an appropriate amine. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was achieved by reacting 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Similarly, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was synthesized from the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction between the corresponding methoxybenzaldehyde and chloro-substituted amine.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized and found to crystallize in the triclinic space group P1 . The compound mentioned in paper crystallizes in the orthorhombic space group Pbca . These studies indicate that the target compound may also exhibit a well-defined crystalline structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of methoxy and phenol groups suggests the possibility of intramolecular hydrogen bonding, which can influence the stability and reactivity of the molecule. The compounds studied in the papers show the presence of intramolecular hydrogen bonds and π-π packing, which contribute to the stability of the crystal structure . These interactions could also be expected in the target compound, potentially affecting its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the target molecule have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy . These techniques provide information about the functional groups present, molecular conformation, and electronic transitions. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic structure and properties of these molecules . Such studies can be applied to the target compound to predict its physical and chemical properties, including its energetic behavior, dipole moment, and vibrational frequencies.

properties

IUPAC Name

2-[(5-chloro-2-methoxyanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLAQZRBHSVMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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